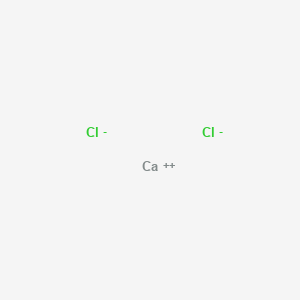
Calcium Chloride
概述
描述
Calcium Chloride, also known as this compound, is an inorganic compound with the chemical formula CaCl₂. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various industries due to its hygroscopic nature, which means it can absorb moisture from the environment .
准备方法
Synthetic Routes and Reaction Conditions
Calcium Chloride can be synthesized through several methods:
Reaction of Calcium Carbonate with Hydrochloric Acid: This method involves reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl) to produce calcium dichloride, water, and carbon dioxide[ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Directly from Limestone: This compound can also be produced directly from limestone (CaCO₃) by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, calcium dichloride is often produced as a by-product of the Solvay process, which is used for the manufacture of soda ash (sodium carbonate). The process involves the reaction of sodium chloride, ammonia, and carbon dioxide in water, resulting in the formation of sodium carbonate and calcium dichloride .
化学反应分析
Types of Reactions
Calcium Chloride undergoes various chemical reactions, including:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution Reactions: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with calcium dichloride include:
Sulfuric Acid (H₂SO₄): Reacts with calcium dichloride to form calcium sulfate (CaSO₄) and hydrochloric acid (HCl).
Sodium Carbonate (Na₂CO₃): Reacts with calcium dichloride to form calcium carbonate (CaCO₃) and sodium chloride (NaCl).
Major Products
The major products formed from reactions involving calcium dichloride include calcium sulfate, calcium carbonate, and hydrochloric acid .
科学研究应用
Calcium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a desiccant to remove moisture from gases and liquids. It is also used in the preparation of calcium salts.
Biology: Employed in molecular biology for the transformation of cells and as a component in buffers.
Medicine: Used in the treatment of hypocalcemia (low calcium levels) and as an antidote for magnesium intoxication.
Industry: Utilized in the production of concrete, as a de-icing agent, and in the food industry as a firming agent .
作用机制
Calcium Chloride dissociates in water to provide calcium (Ca²⁺) and chloride (Cl⁻) ions. These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and are involved in the production of hydrochloric acid in the stomach .
相似化合物的比较
Calcium Chloride can be compared with other calcium salts such as:
Calcium Carbonate (CaCO₃): Unlike calcium dichloride, calcium carbonate is insoluble in water and is commonly used as a dietary calcium supplement and antacid.
Calcium Sulfate (CaSO₄): Used in the construction industry as plaster of Paris and in the food industry as a coagulant.
Calcium Hydroxide (Ca(OH)₂):
This compound is unique due to its high solubility in water and its hygroscopic nature, making it highly effective as a desiccant and de-icing agent.
属性
Key on ui mechanism of action |
Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. |
|---|---|
CAS 编号 |
14639-81-7 |
分子式 |
CaCl2 |
分子量 |
110.98 g/mol |
IUPAC 名称 |
calcium;dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |
InChI 键 |
UXVMQQNJUSDDNG-UHFFFAOYSA-L |
杂质 |
The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |
规范 SMILES |
[Cl-].[Cl-].[Ca+2] |
沸点 |
1935 °C 1670 °C |
颜色/形态 |
White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |
密度 |
2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |
熔点 |
775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |
物理描述 |
Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |
相关CAS编号 |
10043-52-4 (Parent) 10035-04-8 (dihydrate) |
溶解度 |
Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














